molecular formula C6H5FN2O3 B11780296 2-Fluoro-4-methoxy-5-nitropyridine

2-Fluoro-4-methoxy-5-nitropyridine

Cat. No.: B11780296
M. Wt: 172.11 g/mol
InChI Key: CPHXUONGCUNINM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, has become a pivotal strategy in drug discovery and materials science. nih.govresearchgate.net Fluorinated pyridine derivatives are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netontosight.ai The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of the parent molecule. nih.govnih.gov

Key impacts of fluorination on pyridine derivatives include:

Enhanced Biological Activity: Introducing fluorine can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This enhances the bioavailability and pharmacokinetic profile of a drug candidate. researchgate.netacs.org

Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, which affects its ability to cross biological membranes. ontosight.ainih.govnih.gov It can also alter the pKa of nearby functional groups, impacting receptor binding affinity. researchgate.netnih.gov

Versatility in Organic Synthesis: The 2-fluoro substituent on a pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.org This reactivity allows for the facile introduction of a wide array of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) to build more complex molecular architectures. researchgate.netacs.org Research has shown that the SNAr reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity imparted by fluorine. acs.org This makes fluorinated pyridines valuable intermediates for the late-stage functionalization of complex molecules. acs.org

The strategic use of fluorinated pyridines is evident in the synthesis of numerous commercial drugs and agrochemicals, underscoring their established importance in modern chemistry. nih.govacs.org

Overview of Electron-Deficient Pyridine Systems and Their Chemical Behavior

Pyridine is a six-membered aromatic heterocycle structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. wikipedia.org The nitrogen atom is more electronegative than carbon, which has a profound effect on the electronic distribution within the ring. This electronegativity causes the nitrogen to exert a strong inductive electron-withdrawing effect, reducing the electron density at the ring's carbon atoms, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. uobabylon.edu.iqstackexchange.com This inherent property makes the pyridine ring electron-deficient compared to benzene. uobabylon.edu.iq

The chemical reactivity of pyridine is characterized by:

Reduced reactivity towards electrophilic aromatic substitution (EAS): Due to the decreased electron density, pyridine is significantly deactivated towards electrophiles and resembles highly deactivated benzene derivatives like nitrobenzene (B124822). wikipedia.orguoanbar.edu.iq Reactions such as nitration and sulfonation require harsh conditions, and substitution, when it occurs, is directed to the C3 (meta) position. wikipedia.orgstackexchange.com

Increased reactivity towards nucleophilic substitution: The electron deficiency at the C2 and C4 positions makes them susceptible to attack by nucleophiles. wikipedia.orguoanbar.edu.iq Pyridines with a good leaving group at these positions readily undergo nucleophilic aromatic substitution (SNAr). quimicaorganica.org

The introduction of additional electron-withdrawing groups (EWGs) onto the pyridine ring further exacerbates its electron-deficient nature. acs.orgnih.gov These groups work in concert with the ring nitrogen to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and further decrease electron density on the ring carbons, making the system even more reactive towards nucleophiles. acs.org

Structural Features and Electronic Influences of Substituents (Fluoro, Methoxy (B1213986), Nitro) on Pyridine Reactivity

The reactivity of 2-Fluoro-4-methoxy-5-nitropyridine is a direct consequence of the combined electronic effects of its three substituents. Each group modulates the electron density of the pyridine ring through a combination of inductive and resonance effects.

Fluoro Group (at C2):

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, significantly decreasing electron density at the carbon to which it is attached (C2).

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is weak and is vastly overshadowed by its strong inductive effect.

Methoxy Group (at C4):

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. stackexchange.com

Resonance Effect (+R): The lone pairs on the oxygen atom can delocalize into the pyridine ring, donating electron density, particularly to the ortho and para positions relative to itself (C3, C5, and the ring nitrogen). stackexchange.comlibretexts.org This resonance effect is generally more powerful than the inductive effect. libretexts.org

Nitro Group (at C5):

Inductive Effect (-I): The nitro group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the nitrogen and oxygen atoms.

Resonance Effect (-R): It also strongly withdraws electron density from the aromatic ring via resonance, delocalizing the ring's π-electrons onto the oxygen atoms. chegg.comacs.org This effect is most pronounced at the ortho and para positions relative to the nitro group (C4, C6, and C2).

Combined Influence on Reactivity:

Table 2: Properties of this compound

Property Value
Chemical Formula C₆H₅FN₂O₃
IUPAC Name This compound
Molecular Weight 172.12 g/mol
Appearance Data not available

| CAS Number | 1936090-04-8 bldpharm.com |

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-chloropyridine
2-fluoro-5-nitropyridine (B1295090)
2-methoxypyridine
Benzene
Nitrobenzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

2-fluoro-4-methoxy-5-nitropyridine

InChI

InChI=1S/C6H5FN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3

InChI Key

CPHXUONGCUNINM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])F

Origin of Product

United States

Reactivity and Mechanistic Studies of 2 Fluoro 4 Methoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluoronitropyridines

The pyridine (B92270) ring, being electron-deficient, is generally more reactive towards nucleophilic substitution than benzene (B151609). This reactivity is further enhanced by the presence of electron-withdrawing groups. In 2-Fluoro-4-methoxy-5-nitropyridine, the nitro group (NO2) and the fluorine atom significantly activate the ring for nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

The position of nucleophilic attack on the pyridine ring is dictated by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. In substituted pyridines, attack is favored at the ortho and para positions relative to the electron-withdrawing nitrogen atom, as this allows the negative charge to be delocalized onto the nitrogen. youtube.com For this compound, the fluorine atom is at a position activated by the ring nitrogen and the nitro group, making it the primary site for nucleophilic attack.

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in various solvents has been shown to be an uncatalyzed substitution where the formation of the zwitterionic intermediate is the rate-determining step. researchgate.net In contrast, for other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group is the rate-determining step. researchgate.net Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, are often used to determine the mechanism. researchgate.net For the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, linear Brønsted plots with βnuc values of 0.52 and 0.55, respectively, indicate that the first step (nucleophilic attack) is rate-determining. researchgate.net

A kinetic study on the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols suggested a mechanism that is borderline between a concerted and a stepwise pathway. frontiersin.orgnih.gov

Table 1: Kinetic Data for SNAr Reactions of Substituted Pyridines

Pyridine Derivative Nucleophile Solvent βnuc Rate-Determining Step
2-Methoxy-3-nitropyridine Secondary Amines Aqueous 0.52 Nucleophilic Attack
2-Methoxy-5-nitropyridine Secondary Amines Aqueous 0.55 Nucleophilic Attack
1-Chloro-2,4-dinitrobenzene Hydrazine Various - Intermediate Formation
2,4-Dinitrobenzene Derivatives Hydrazine DMSO - Leaving Group Departure

The substituents on the pyridine ring play a crucial role in determining the rate and mechanism of SNAr reactions.

Fluoro Group: Fluorine, being the most electronegative halogen, strongly activates the carbon it is attached to for nucleophilic attack. reddit.com This is a key factor in the "element effect" in SNAr reactions, where the order of leaving group ability is often F > NO2 > Cl ≈ Br > I. nih.govnih.gov The high reactivity of fluoro-substituted arenes is attributed to the stability of the C-F bond and the significant positive character of the attached carbon. reddit.com

Methoxy (B1213986) Group: The methoxy group is generally considered an electron-donating group through resonance, but its effect can be complex. In the case of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, theoretical calculations have confirmed that the C-2 carbon is the most electrophilic center, indicating that the activating effect of the nitro group and the ring nitrogen dominates. researchgate.net

Nitro Group: The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. It strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions. The presence of the nitro group at the 5-position in this compound significantly enhances the electrophilicity of the C-2 and C-6 positions.

Steric effects can also influence the reaction rate. For instance, the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline is significantly slower than with aniline (B41778), which is attributed to increased steric hindrance during the formation of the intermediate and the subsequent proton transfer. rsc.org

In nucleophilic aromatic substitution, the nature of the leaving group is a critical factor. Good leaving groups are those that can stabilize the negative charge they acquire upon departure. libretexts.org While halogens are common leaving groups, the nitro group can also be displaced, particularly in highly activated systems.

The "element effect" in SNAr reactions, where fluoride (B91410) is a better leaving group than other halogens, is a well-established phenomenon. nih.govnih.gov This is contrary to SN2 reactions where fluoride is a poor leaving group. reddit.com In SNAr, the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine makes the ipso-carbon more electrophilic, thus accelerating the reaction. reddit.com

The development of "nucleophile assisting leaving groups" (NALGs) has been a strategy to enhance fluorination reactions. nih.gov These leaving groups contain a chelating unit that can interact with the metal cation of the fluoride salt, stabilizing the transition state. nih.gov

Cross-Coupling Reactions of Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for creating C-C bonds. nih.gov However, the application of this reaction to pyridine derivatives can be challenging, especially for 2-substituted pyridines, due to issues with the preparation and stability of pyridine-2-boronates. rsc.org The use of pyridine-2-sulfinates as coupling partners has been shown to be a more effective alternative. rsc.org

The regioselectivity of Suzuki coupling on dihalogenated pyridines can often be controlled by the choice of ligands on the palladium catalyst. acs.org For instance, sterically hindered N-heterocyclic carbene ligands have been used to achieve C4-selective coupling of 2,4-dichloropyridines. nih.gov Interestingly, ligand-free conditions have also been shown to promote C4-selectivity in some cases. nih.gov

In the context of this compound, the fluorine atom could potentially participate in Suzuki coupling reactions, allowing for the introduction of various aryl or alkyl groups at the 2-position. The presence of other functional groups would require careful optimization of the reaction conditions to ensure chemoselectivity.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

Pyridine Substrate Coupling Partner Catalyst System Product Reference
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh3)4 / K3PO4 N-(2-methyl-5-arylpyridin-3-yl)acetamide nih.gov
2-Chloropyridine (B119429) Arylboronic acids Pd/dialkylbiphenylphosphine 2-Arylpyridine organic-chemistry.org
2,4-Dichloropyridine Organoboron reagents Pd/N-heterocyclic carbene C4-coupled product nih.gov

Electrophilic Aromatic Substitution Reactions on Electron-Rich Pyridine Rings

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgwikipedia.org The nitrogen atom itself can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org Direct electrophilic substitution on pyridine is often impossible under standard conditions. wikipedia.orgyoutube.com

When EAS does occur, it is highly regioselective, favoring attack at the 3- and 5-positions. quimicaorganica.org This is because the intermediate formed from attack at these positions is more stable than the one formed from attack at the 2-, 4-, or 6-positions, as the positive charge is never placed on the electronegative nitrogen atom. aklectures.com

To facilitate EAS on pyridines, the ring must be activated. One strategy is to introduce electron-donating groups. Another approach is to convert the pyridine to its N-oxide. The oxygen atom of the N-oxide can donate electron density to the ring, making it more susceptible to electrophilic attack. wikipedia.org The nitration of pyridine-N-oxide, for example, proceeds more readily than the nitration of pyridine itself. rsc.org

In the case of this compound, the methoxy group is an electron-donating group, which would activate the ring towards electrophilic attack. However, the strong deactivating effects of the nitro group and the fluorine atom, along with the inherent electron deficiency of the pyridine ring, would likely make electrophilic substitution very difficult. The presence of the nitro group already on the ring suggests that any further electrophilic substitution would require harsh conditions and would likely be unselective.

Table 3: Reactivity of Pyridine Derivatives in Electrophilic Aromatic Substitution

Compound Reactivity towards EAS Preferred Position of Attack
Pyridine Low 3, 5
Pyridine-N-oxide Higher than pyridine 4 (para)

Lack of Specific Research Data for this compound Hampers In-Depth Computational Analysis

Despite a thorough search for computational and theoretical investigations into the chemical compound this compound, a significant scarcity of specific research data prevents a detailed analysis as requested. The current body of scientific literature does not appear to contain the specific quantum chemical calculations, spectroscopic predictions, or detailed electronic property studies required to populate an in-depth article on this particular molecule.

While computational chemistry provides a powerful framework for understanding molecular properties, the necessary studies—including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) studies—have not been published for this compound. Similarly, theoretical predictions for its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are not available in the public domain.

Research is available for structurally related compounds, such as 4-fluoro-2-methoxy-5-nitropyridine, 2-chloro-4-methoxy-5-nitropyridine, and 2-methoxy-5-nitropyridine. However, the principles of chemical specificity dictate that findings for these analogues cannot be directly extrapolated to this compound due to the unique influence of the fluorine atom's position on the pyridine ring in conjunction with the methoxy and nitro groups.

Without dedicated computational studies, a scientifically accurate and informative article on the theoretical aspects of this compound cannot be constructed. The generation of data tables and detailed research findings is contingent on the existence of this primary research.

Further empirical and theoretical research is required to elucidate the specific molecular structure, electronic properties, and spectroscopic characteristics of this compound. Such studies would be invaluable for a comprehensive understanding of its chemical behavior and potential applications.

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxy 5 Nitropyridine

Spectroscopic Property Prediction and Theoretical Characterization

Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For a molecule like 2-fluoro-4-methoxy-5-nitropyridine, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet and visible light. These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths, and the specific molecular orbitals involved in each transition.

In a typical TD-DFT study of an aromatic nitro compound, the electronic spectrum is characterized by π → π* and n → π* transitions. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy (B1213986) group and the electronegative fluorine atom, creates a complex electronic environment within the pyridine (B92270) ring. This leads to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.

For this compound, it is anticipated that the lowest energy absorption bands would correspond to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contributions from the methoxy group and the pyridine ring, while the LUMO is likely to be localized on the nitro group and the pyridine ring. TD-DFT calculations can provide a detailed assignment of the experimental spectrum, correlating the observed absorption bands with specific electronic excitations. scielo.org.za

A hypothetical TD-DFT calculation for this compound might yield results similar to those presented in the table below, which are illustrative of typical values for similar aromatic nitro compounds.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13500.25HOMO → LUMO (n → π)
S0 → S22800.60HOMO-1 → LUMO (π → π)
S0 → S32500.15HOMO → LUMO+1 (π → π*)

This table is illustrative and based on typical values for similar compounds.

Reaction Mechanism Elucidation via Computational Modeling

Transition-State Analysis Using Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

The study of reaction mechanisms at a molecular level can be significantly enhanced by computational modeling. For reactions involving this compound, particularly in a complex environment such as in solution or an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are invaluable. In this approach, the region of the system where bond breaking and forming occurs (the reactive center, including the substrate and key interacting residues) is treated with a high level of theory (QM), while the remainder of the system (the solvent or protein) is treated with a more computationally efficient method (MM).

For instance, in a nucleophilic aromatic substitution reaction where the fluorine atom of this compound is displaced by a nucleophile, QM/MM simulations can be used to map out the entire reaction pathway. This includes the reactants, intermediates, transition states, and products. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined, providing insight into the reaction kinetics. The QM description of the reactive core allows for an accurate representation of the electronic changes during the reaction, while the MM part of the calculation accounts for the steric and electrostatic effects of the surrounding environment.

Linear Free Energy Relationships (LFER) and Hammett Studies for Substituent Effects on Reaction Rates

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are used to quantify the effect of substituents on the reactivity of aromatic compounds. chemrxiv.org The Hammett equation relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ).

For this compound, the substituents on the pyridine ring (fluoro, methoxy, and nitro groups) will significantly influence its reactivity. The Hammett equation can be applied to understand how these substituents modulate the rates of reactions, such as nucleophilic aromatic substitution. The nitro group is a strong electron-withdrawing group with a large positive σ value, which will activate the ring towards nucleophilic attack. The fluorine atom is also electron-withdrawing, while the methoxy group is electron-donating.

A hypothetical Hammett study on a series of substituted pyridines could provide the following data, illustrating the impact of different substituents on the reaction rate.

Substituent (at position 5)Hammett Constant (σp)Relative Reaction Rate
-NO20.78150
-Cl0.235
-H0.001
-OCH3-0.270.1
-NH2-0.660.01

This table is illustrative and based on established Hammett constants and their expected effect on a hypothetical reaction.

Advanced Electronic Structure Analyses

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.eduwisc.edu For this compound, NBO analysis can reveal important intramolecular interactions that contribute to its stability and reactivity.

An illustrative NBO analysis for this compound might reveal the following key interactions:

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
LP (O, methoxy)π* (C4-C5)15.2
LP (N, pyridine)σ* (C2-F)2.5
π (C3-C4)π* (N-O, nitro)8.7

This table is illustrative and provides hypothetical stabilization energies for plausible intramolecular interactions.

Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual representation of the regions of high electron localization, which are typically associated with chemical bonds and lone pairs. researchgate.netresearchgate.net For this compound, ELF and LOL analyses would reveal the spatial distribution of its valence electrons, clearly delineating the covalent bonds within the pyridine ring, the C-F bond, the C-O and O-C bonds of the methoxy group, and the N-O bonds of the nitro group. The lone pairs on the nitrogen and oxygen atoms would also be visible as distinct localization domains.

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions within and between molecules. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be identified. For this compound, an RDG analysis could reveal weak intramolecular interactions, such as steric repulsions or weak hydrogen bonds, which are not apparent from a simple inspection of the molecular structure. These subtle interactions can have a significant impact on the molecule's conformation and crystal packing.

Applications and Advanced Derivative Synthesis of 2 Fluoro 4 Methoxy 5 Nitropyridine

As a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the 2-Fluoro-4-methoxy-5-nitropyridine molecule allows for its use in the construction of intricate molecular frameworks. The fluorine atom and the nitro group are particularly important for introducing further chemical modifications.

Precursor for Novel Heterocyclic Scaffolds and Ring Systems

This compound is instrumental in creating new heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. These scaffolds are foundational to many pharmaceutical compounds. For instance, the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid, which shares a similar substitution pattern, is used in the solid-phase synthesis of various nitrogen-containing heterocycles such as benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This is achieved by immobilizing the building block on a resin and then performing a series of reactions, including the substitution of the halogen, reduction of the nitro group, and subsequent cyclization to form the desired ring systems. nih.gov The versatility of this approach allows for the creation of diverse libraries of compounds with potential therapeutic applications. nih.gov

Role in the Synthesis of Functionalized Pyrimidine (B1678525) Analogues

While direct evidence for the use of this compound in synthesizing pyrimidine analogues is not explicitly detailed in the provided search results, the synthesis of various substituted pyrimidines from related nitro- and fluoro-containing precursors is a well-established strategy in medicinal chemistry. For example, 5-nitropyrimidine-2,4-dione derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of pyrimidine-based kinase inhibitors often involves precursors with similar reactive groups. google.com The fluorine atom in this compound can act as a leaving group for nucleophilic substitution, and the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form a pyrimidine ring.

Radiopharmaceutical Chemistry and Isotopic Labeling

The presence of a fluorine atom in this compound makes it a candidate for isotopic labeling, a technique crucial for developing diagnostic imaging agents.

[18F]-Radiofluorination in Pyridine (B92270) Systems for Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (B77423) (¹⁸F) isotope is a positron emitter widely used in Positron Emission Tomography (PET) imaging. The introduction of ¹⁸F into a molecule allows it to be tracked within the body, providing valuable diagnostic information. While the direct radiofluorination of this compound is not specifically described, the principles of [¹⁸F]-radiofluorination are well-documented for similar aromatic systems. For example, photoredox radiofluorination has been successfully used to synthesize [¹⁸F]-labeled tryptophan analogs for PET imaging of tumors. nih.gov This method demonstrates the feasibility of introducing ¹⁸F into complex molecules. The development of direct methods for fluorinating aromatic compounds, such as the synthesis of [¹⁸F]-5-FU, further highlights the importance of fluorinated precursors in radiopharmaceutical chemistry. nih.gov

Targeted Derivative Synthesis for Bioactive Molecules

The chemical reactivity of this compound allows for its modification to produce derivatives with specific biological activities.

Synthesis of Kinase Inhibitors and Related Bioactive Compounds

Nitropyridine derivatives are significant in the synthesis of kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes involved in cell signaling and growth. nih.gov For example, various nitropyridine-containing compounds have been synthesized and shown to inhibit Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In these syntheses, the nitro group is often a key functional group that is either retained in the final product or transformed into another group, such as an amine, which is then used for further chemical modifications. nih.gov The synthesis of the potent DNA-dependent protein kinase inhibitor AZD7648, for instance, starts from 2-amino-4-methyl-5-nitropyridine. nih.gov Similarly, 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key starting material in the preparation of the EGFR tyrosine kinase inhibitor, Osimertinib (B560133). google.com

Derivatization for Potential Herbicidal and Insecticidal Agents

The structural backbone of this compound presents a versatile scaffold for the synthesis of novel agrochemicals. While direct derivatization of this specific compound is not extensively documented in publicly available research, the modification of structurally related nitropyridines and other fluorinated aromatic compounds provides a clear indication of its potential in developing new herbicidal and insecticidal agents.

Research into pyridine-based compounds has established their crucial role in the development of pesticides, including fungicides, insecticides, and herbicides. nih.gov For instance, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and showed significant insecticidal activity against Mythimna separata. nih.gov The synthesis involved Suzuki-Miyaura cross-coupling and amidation reactions starting from materials like 5-fluoro-2-nitrobenzoic acid, which shares key structural motifs with this compound. nih.gov This suggests that the fluoro, methoxy (B1213986), and nitro groups on the pyridine ring of this compound could be strategically manipulated to produce analogous insecticidal compounds.

Similarly, novel phenylpyrazole derivatives synthesized from 2-chloro-4-fluoro-5-nitrophenol (B1583476) have demonstrated excellent herbicidal activities. researchgate.net The synthetic pathway involved multiple steps where the core structure was elaborated, indicating that this compound could serve as a valuable starting material for similar multi-step syntheses of herbicides. researchgate.net Furthermore, the development of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines has yielded compounds with promising insecticidal activity against Aphis gossypii, with some derivatives showing significant efficacy. nih.gov

The following table outlines representative herbicidal activity data for derivatives of a related compound, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govcas.cnoxazin-6-yl)isoindoline-1,3-diones, which started from 5-fluoro-2-nitrophenol. nih.gov This data illustrates the potential for developing potent herbicides from fluorinated nitro-aromatic precursors.

Compound IDTarget WeedApplicationActivityReference
8e Velvetleaf (Abutilon theophrasti)Pre-emergentIC50 comparable to B2055 nih.gov
8e Crabgrass (Digitaria sanguinalis)Pre-emergentIC50 comparable to B2055 nih.gov
8e CottonPre-emergentSafe at ≤150 g ai/ha nih.gov
8e MaizePre-emergentSafe at ≤150 g ai/ha nih.gov
8e WheatPost-emergentNo injury at 7.5-30 g ai/ha nih.gov

Design of Compounds for Antimalarial Activity

The fight against malaria relies on the continuous development of new and effective therapeutic agents, with drug resistance being a major challenge. The 4-aminoquinoline (B48711) pharmacophore is a cornerstone in antimalarial drug design, known for its role in inhibiting hemozoin formation in the parasite's food vacuole. nih.gov Modifications of this core structure, particularly the introduction of fluorine atoms, have been explored to enhance activity and overcome resistance.

While direct synthesis from this compound is not explicitly detailed, the synthesis of 4'-fluoro and 4'-chloro analogues of amodiaquine (B18356) highlights the importance of fluorinated aromatic moieties in antimalarial drug development. nih.gov In these studies, the 4'-hydroxy group of amodiaquine, a known metabolic liability, was replaced with fluorine, leading to compounds with potent activity against both chloroquine-sensitive and resistant parasite strains. nih.gov One such analogue, 4'-Fluoro-N-tert-butylamodiaquine, emerged as a promising candidate with good oral bioavailability and a favorable safety profile. nih.gov This underscores the potential of using this compound as a precursor to introduce a fluoro-substituted pyridine ring into novel antimalarial scaffolds.

Furthermore, hybrid molecules combining the 4-aminoquinoline core with other heterocyclic systems, such as pyrano[2,3-c]pyrazoles, have shown potent parasite inhibitory effects. nih.gov The synthesis of these complex molecules often involves multi-step pathways where functionalized building blocks are key. The reactivity of the fluoro and nitro groups on this compound could be exploited to link it to other pharmacophores, potentially leading to new classes of hybrid antimalarial compounds.

The following table presents data on the antimalarial activity of a hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivative, demonstrating the potency that can be achieved through such molecular hybridisation strategies.

Compound IDP. falciparum StrainIC50 (nM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Resistance Index (RI)Reference
4b K1 (resistant)28.5 ± 2.4> 100> 35080.8 nih.gov
4b 3D7 (sensitive)35.8 ± 3.1> 100> 2793- nih.gov

Late-Stage Diversification Strategies for Biorelevant Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach enables the rapid generation of analogues from a common intermediate, facilitating the exploration of structure-activity relationships. The electron-deficient nature of the pyridine ring in this compound makes it a candidate for certain LSF reactions, although specific examples involving this exact compound are not prevalent in the literature.

A notable strategy for the late-stage diversification of peptides involves the installation of a pyridinium (B92312) functionality, which can then undergo further reactions. nih.gov This two-step sequence of pyridinium installation followed by reductive couplings allows for the synthesis of diverse aryl alanine-containing macrocyclic peptides. nih.gov Such a strategy could conceptually be adapted for molecules derived from this compound, where the pyridine nitrogen could be quaternized to enable subsequent functionalization.

Incorporation of Gem-Difluoro Moieties

The introduction of a gem-difluoro (CF2) group into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. The CF2 group can act as a bioisostere for a carbonyl group or an ether oxygen, and it can influence properties such as metabolic stability and lipophilicity.

Several methods exist for the synthesis of gem-difluoro compounds. One approach involves the use of difluoromethyl 2-pyridyl sulfone as a gem-difluoroolefination reagent for aldehydes and ketones. cas.cn This reagent, which can be prepared from 2-mercaptopyridine, offers an efficient route to gem-difluoroalkenes. cas.cn Another modern technique is the palladium-catalyzed defluorinative alkylation of gem-difluoroalkenes with cyclopropanols, which yields γ-fluorinated γ,δ-unsaturated ketones with high stereoselectivity. nih.gov

While these methods have not been specifically applied to this compound in the reviewed literature, they represent viable strategies for incorporating a gem-difluoro moiety into derivatives of this compound. For instance, a ketone derivative of this compound could potentially be converted to the corresponding gem-difluoro compound using diethylaminosulfur trifluoride (DAST), a reagent known for the fluorination of ketones. rsc.org

The following table lists some reagents and methods for the synthesis of gem-difluoro compounds, which could be potentially applied to derivatives of this compound.

Reagent/MethodSubstrateProductReference
Diethylaminosulfur trifluoride (DAST)Ketonesgem-Difluoroalkanes rsc.org
Difluoromethyl 2-pyridyl sulfoneAldehydes, Ketonesgem-Difluoroalkenes cas.cn
Palladium-catalyzed defluorinative alkylationgem-Difluoroalkenesγ-Fluorinated γ,δ-unsaturated ketones nih.gov
C-H functionalization and β-fluoride eliminationIndole heterocycles and fluorinated diazoalkanesgem-Difluoro olefins nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-4-methoxy-5-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of a pyridine core. Key steps include:

  • Nitration : Introducing the nitro group at the 5-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
  • Methoxy Group Installation : Methoxylation via nucleophilic aromatic substitution (SNAr) at the 4-position, requiring activation by electron-withdrawing groups (e.g., nitro or fluoro substituents).
  • Fluorination : Direct fluorination using agents like Selectfluor® or via halogen exchange (Halex reaction) with KF in polar aprotic solvents.

Q. Critical Factors :

  • Temperature control during nitration prevents decomposition .
  • Steric and electronic effects influence regioselectivity in substitution reactions (e.g., methoxy vs. nitro positioning) .

Q. How should researchers purify this compound, and what are common contaminants?

Methodological Answer: Purification involves:

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to separate nitro-containing byproducts.

Q. Common Contaminants :

  • Unreacted Precursors : Residual 4-methoxypyridine derivatives.
  • Isomeric Byproducts : 3-nitro or 6-fluoro isomers due to competing substitution pathways .

Safety Note : Thermal decomposition during purification can release NOₓ gases; use fume hoods and monitor pressure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using substituent effects. For example:
    • Methoxy protons resonate at δ 3.8–4.0 ppm.
    • Fluorine deshields adjacent protons (e.g., H-3 and H-6) .
  • X-ray Crystallography : Resolves regiochemistry and confirms nitro group orientation (e.g., bond angles ~120° for planar nitro) .
  • FT-IR : Nitro group absorbs at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro and fluoro groups activate the pyridine ring for SNAr but deactivate it for metal-catalyzed couplings (e.g., Suzuki). Strategies include:

  • Borylation at C-6 : Install a boronic ester via directed ortho-metalation (DoM) using LDA and B(OiPr)₃ .
  • Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands to mitigate steric hindrance from the methoxy group.

Q. Data Contradictions :

  • Conflicting reports on Suzuki coupling efficiency may arise from competing protodeboronation in aqueous conditions .

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices (electrophilicity) at each carbon.
    • C-3 and C-6 show higher electrophilicity due to nitro and fluoro activation .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group directs attacks to meta positions) .

Validation : Cross-check computational results with experimental nitration or halogenation outcomes .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example:
    • Methoxy groups enhance solubility but reduce membrane permeability .
    • Nitro-to-amine reduction (e.g., using Fe/HCl) may alter bioactivity .
  • Assay Standardization : Control variables like solvent (DMSO vs. water) and cell lines to minimize discrepancies .

Q. What are the environmental and safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Decomposition Risks : Thermal degradation releases HF and NOₓ; use scrubbers and PPE (e.g., SCBA) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
  • Spill Management : Absorb with vermiculite and avoid contact with skin/eyes .

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